4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide
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Overview
Description
4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide is a sulfonamide compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with a sulfonylamino group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through filtration and drying, followed by further purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The inhibition of COX enzymes reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonyltryptophan: Another sulfonamide compound with similar structural features.
4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide: A compound with a similar sulfonylamino group but different overall structure.
Uniqueness
4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide is unique due to its specific combination of a benzamide core and a sulfonylamino group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit COX enzymes and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-2-8-14(9-3-11)24(22,23)18-10-15(20)19-13-6-4-12(5-7-13)16(17)21/h2-9,18H,10H2,1H3,(H2,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNUDOEUCRLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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